2-Iodothieno[3,2-b]pyridine
Overview
Description
2-Iodothieno[3,2-b]pyridine is a heterocyclic compound . It is a derivative of thieno[3,2-b]pyridine, which is a class of compounds that have been studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of 2-Iodothieno[3,2-b]pyridine and its derivatives often involves multi-component reactions . For instance, Dyachenko et al. described a synthesis of functionalized thieno[2,3-b]pyridines starting from various compounds through a 3-cyanopyridine-2-thiolate intermediate .Molecular Structure Analysis
The molecular formula of 2-Iodothieno[3,2-b]pyridine is C7H4INS . It is a derivative of thieno[3,2-b]pyridine, which is a heterocyclic compound containing a thiophene ring fused to a pyridine ring .Scientific Research Applications
Synthesis Techniques
Development of Synthesis Methods : Kobayashi et al. (2009) described a method for synthesizing 3-Arylthieno[2,3-b]pyridines, which are closely related to 2-Iodothieno[3,2-b]pyridine. This synthesis involves a short four-step sequence from 2-bromopyridines, with the key step being an iodine-mediated cyclization (Kobayashi et al., 2009).
Facile Preparation Techniques : Tumey et al. (2008) reported a new synthesis of thieno[2,3-b]pyridine-5-carbonitriles, another compound closely related to 2-Iodothieno[3,2-b]pyridine. This synthesis is efficient and scalable, suggesting potential for industrial application (Tumey et al., 2008).
Chemical Properties and Reactions
Chemical Reactions and Precursors : Begouin et al. (2013) explored the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines, highlighting the versatility of these compounds in chemical reactions. The key step involves the formation of bromo(methylthio)pyridines, indicating the reactivity of these structures (Begouin et al., 2013).
Structural Applications in Synthesis : Lucas et al. (2015) demonstrated the first regioselective bromination of thieno[2,3-b]pyridine, which opens possibilities for its use as a building block in drug discovery research (Lucas et al., 2015).
Potential Applications
Electrochemistry and Complex Formation : Research by Umakoshi et al. (1990) on pyridine-2-thiol and its reaction with iodine suggests potential applications in the field of electrochemistry, particularly in the formation of complex structures (Umakoshi et al., 1990).
- o[3,2-b]pyridine in similar contexts (Donaire-Arias et al., 2022).
- Green Chemistry Approaches : Hiebel and Berteina‐Raboin (2015) reported on the iodine-catalyzed sulfenylation of imidazo[1,2-a]-pyridines, a method that aligns with principles of green chemistry. This indicates the potential for environmentally friendly applications of related compounds, including 2-Iodothieno[3,2-b]pyridine (Hiebel & Berteina‐Raboin, 2015).
Safety and Hazards
The safety data sheet for a related compound, 7-Chloro-2-iodothieno[3,2-b]pyridine, indicates that it may cause skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .
Future Directions
Thieno[3,2-b]pyridines, including 2-Iodothieno[3,2-b]pyridine, are an important class of heterocyclic compounds due to their potential applications in various fields. They have been studied for their potential use in organic electronics, such as in solar cells, electrochromic devices, organic field effect transistors, and organic limiting diodes . Future research may focus on the development of new thieno[3,2-b]pyridines with enhanced properties and applications .
properties
IUPAC Name |
2-iodothieno[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-7-4-5-6(10-7)2-1-3-9-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKQCNIETGQNMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)I)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30529355 | |
Record name | 2-Iodothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30529355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodothieno[3,2-b]pyridine | |
CAS RN |
94191-17-0 | |
Record name | 2-Iodothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30529355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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